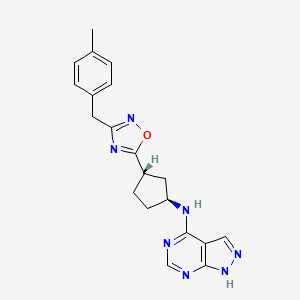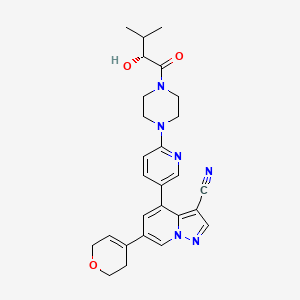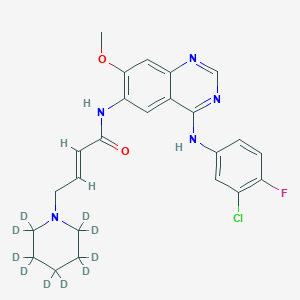
7-Deaza-7-propargylamino-dATP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate is a modified nucleotide analog of deoxyadenosine triphosphate. It is commonly used in the field of gene sequencing and molecular biology due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate involves multiple steps, starting from the appropriate nucleoside precursor.
Industrial Production Methods
Industrial production methods for 7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate typically involve large-scale chemical synthesis using automated synthesizers. These methods ensure high purity and yield, which are essential for its application in scientific research .
Chemical Reactions Analysis
Types of Reactions
7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The propargylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .
Scientific Research Applications
7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate has a wide range of applications in scientific research:
Gene Sequencing: It is used as a nucleotide analog in next-generation sequencing (NGS) to improve the accuracy and efficiency of DNA sequencing.
Fluorescent Labeling: The compound can be labeled with fluorescent dyes for use in fluorescence microscopy and other imaging techniques.
Biomedical Research: It is employed in studies of DNA replication, protein-DNA interactions, and enzyme activity.
Diagnostic Applications: The compound is used in diagnostic assays to detect infectious diseases such as HIV, hepatitis B and C, and influenza.
Mechanism of Action
The mechanism of action of 7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate involves its incorporation into DNA by DNA polymerases. The propargylamino group at the 7-position of the deaza purine ring allows for unique interactions with the polymerase, enhancing the efficiency of nucleotide incorporation . This modification also prevents the polymerase from incorporating more than one nucleotide in each cycle, making it useful in sequencing applications .
Comparison with Similar Compounds
Similar Compounds
7-Deaza-2’-deoxyadenosine-5’-triphosphate: Another modified nucleotide analog used in gene sequencing.
7-Deaza-7-propargylamino-3’-azidomethyl-2’-deoxyadenosine-5’-triphosphate: Used in next-generation sequencing and fluorescent labeling.
Uniqueness
7-Deaza-7-propargylamino-2’-deoxyadenosine-5’-triphosphate is unique due to its propargylamino group, which provides distinct chemical properties and interactions with DNA polymerases. This makes it particularly valuable in applications requiring high specificity and efficiency .
Properties
Molecular Formula |
C14H20N5O12P3 |
|---|---|
Molecular Weight |
543.26 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)pyrrolo[2,3-d]pyrimidin-7-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H20N5O12P3/c15-3-1-2-8-5-19(14-12(8)13(16)17-7-18-14)11-4-9(20)10(29-11)6-28-33(24,25)31-34(26,27)30-32(21,22)23/h5,7,9-11,20H,3-4,6,15H2,(H,24,25)(H,26,27)(H2,16,17,18)(H2,21,22,23)/t9-,10+,11+/m0/s1 |
InChI Key |
PCAJRNFTCPOUJA-HBNTYKKESA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene](/img/structure/B12422606.png)










